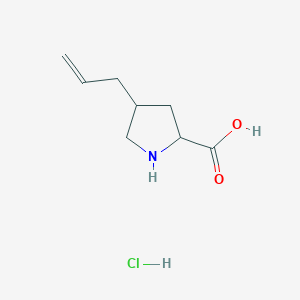![molecular formula C22H32FeP2 B13383498 1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)
1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene is a chiral ligand used in asymmetric catalysis. It is known for its high efficiency and selectivity in various catalytic processes, particularly in asymmetric hydrogenation reactions. The compound is characterized by its ferrocene backbone, which provides stability and unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene typically involves the reaction of ferrocene with chiral phospholane ligands. The process includes:
Formation of Chiral Phospholane Ligands: This step involves the synthesis of (2S,5S)-2,5-dimethylphospholane from suitable precursors.
Coupling with Ferrocene: The chiral phospholane ligands are then coupled with ferrocene under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions.
Substitution: The phospholane ligands can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can introduce various functional groups onto the phospholane ligands.
Aplicaciones Científicas De Investigación
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene exerts its effects involves:
Coordination to Metal Centers: The phospholane ligands coordinate to metal centers, forming active catalytic species.
Chiral Induction: The chiral environment provided by the ligands induces enantioselectivity in the catalytic process.
Pathways Involved: The specific pathways depend on the type of reaction being catalyzed, but generally involve the formation of metal-ligand complexes that facilitate the desired transformation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Bis[(2R,5R)-2,5-diMethyl-1-phospholanyl]ferrocene
- 1,1’-Bis[(2S,5S)-2,5-diethylphospholanyl]ferrocene
- 1,1’-Bis[(2S,5S)-2,5-diisopropylphospholanyl]ferrocene
Uniqueness
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene is unique due to its specific chiral configuration and the electronic properties imparted by the ferrocene backbone. This combination provides high efficiency and selectivity in asymmetric catalysis, making it a valuable tool in both academic and industrial research.
Propiedades
IUPAC Name |
1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXSYUGLJIMLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=C[CH-]2)C.CC1CCC(P1C2=CC=C[CH-]2)C.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FeP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
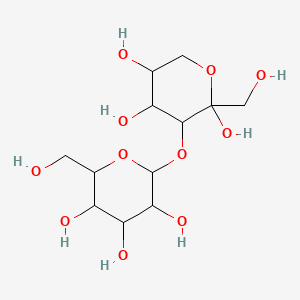
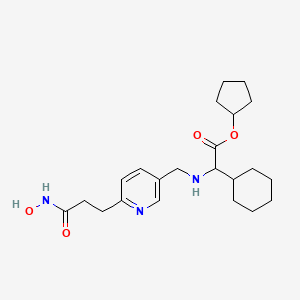
![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)

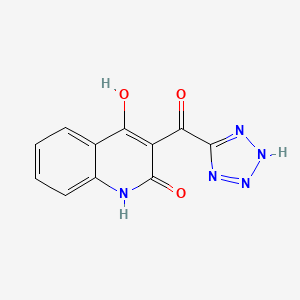
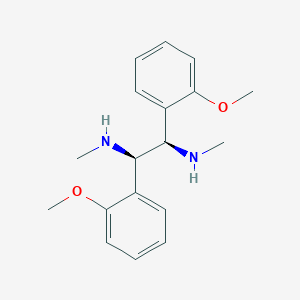
![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)
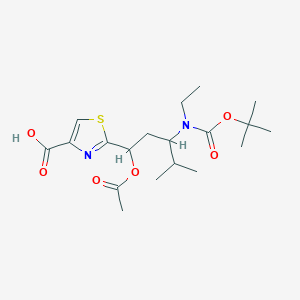
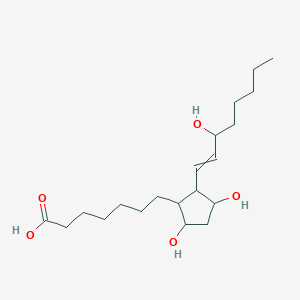
![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate](/img/structure/B13383493.png)
![2-[[1-(2,6-Diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B13383499.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)
